molecular formula C8H7FN4O B2738642 5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1249582-57-7

5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2738642
CAS RN: 1249582-57-7
M. Wt: 194.169
InChI Key: VRGYMOGDXSIYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AF-DX 384 and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activities

One of the primary applications of "5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" derivatives is in the field of antimicrobial activity. Research has shown that novel 1,2,4-triazole derivatives, including similar compounds, exhibit good to moderate antimicrobial activities against various microorganisms. For instance, a study by Bektaş et al. (2010) synthesized and tested several 1,2,4-triazole derivatives for their antimicrobial efficacy, finding some derivatives to possess significant activity (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). This suggests potential for these compounds in the development of new antimicrobial agents.

Anticancer Properties

Another area of research is the exploration of anticancer properties. Derivatives of "5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Hutchinson et al. (2001) devised synthetic routes to fluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent in vitro cytotoxicity in certain human breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson, I., Chua, M.-S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A., & Stevens, M. F. G., 2001).

Photophysical Properties

The photophysical properties of triazole derivatives, closely related to "5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one", have been studied for potential applications as fluorescent tags and sensors. Gavlik et al. (2017) reported on the synthesis of 2-aryl-5-amino-1,2,3-triazole derivatives, showcasing their bright blue fluorescence and excellent quantum yields. These properties make them suitable candidates for commercial applications in fluorescent tagging (Gavlik, K. D., Sukhorukova, E. S., Shafran, Y. M., Slepukhin, P., Benassi, E., & Belskaya, N., 2017).

Antioxidant Agents

Research into novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one has indicated potential antioxidant applications. Makki et al. (2018) synthesized and evaluated such compounds, discovering that the fluorinated α-amino phosphonic acids exhibit significant antioxidant activity. These findings open pathways for their use in various pharmaceutical and biochemical applications (Makki, M., Abdel-Rahman, R. M., & Alharbi, A. S., 2018).

properties

IUPAC Name

3-(2-amino-4-fluorophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,10H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGYMOGDXSIYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Amino-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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